

Degradation Pathway of Ceftazidime (Hydrate): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceftazidime (hydrate)

Cat. No.: B10766187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic widely utilized for its broad-spectrum activity against various bacterial pathogens. As a β -lactam antibiotic, its chemical structure is susceptible to degradation under several environmental conditions, which can lead to a reduction in potency and the formation of potentially adverse degradation products. A thorough understanding of the degradation pathways of ceftazidime is paramount for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the assurance of patient safety and therapeutic efficacy.

This technical guide provides a comprehensive overview of the degradation pathways of **ceftazidime (hydrate)** under various stress conditions, including hydrolysis, oxidation, and photolysis. It details the major degradation products, presents quantitative data from stability studies, outlines experimental protocols for forced degradation, and visualizes the degradation pathways and analytical workflows.

Degradation Pathways of Ceftazidime

The degradation of ceftazidime is primarily influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The main degradation mechanisms involve hydrolysis of the β -lactam ring, isomerization of the dihydrothiazine ring, and cleavage of the C-3 side chain.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for ceftazidime and is highly dependent on the pH of the solution.

- Acidic Conditions: In acidic solutions, the primary degradation involves the opening of the β -lactam ring. This can be accompanied by the simultaneous production of pyridine and methylene derivatives.[1][2]
- Neutral Conditions: In neutral solutions, the opening of the β -lactam ring also occurs.[1][2]
- Basic Conditions: Under basic conditions, ceftazidime degradation is more complex. It can involve the formation of a C-7 epimer, opening of the β -lactam ring, and the release of pyridine.[1][2] Isomerization to the inactive Δ^2 -isomer is also a significant degradation pathway in basic conditions.[3]

Oxidative Degradation

Ceftazidime is susceptible to oxidation, typically induced by exposure to hydrogen peroxide. The specific degradation products of oxidation are not as extensively detailed in the provided literature as those from hydrolysis, but it is a recognized degradation pathway that needs to be assessed during stability studies.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of ceftazidime. The reconstituted solution of ceftazidime is particularly labile to photodegradation. [4][5] Studies have shown significant degradation upon exposure to both UV and visible light.[4]

Major Degradation Products

Several degradation products of ceftazidime have been identified and characterized:

- Pyridine: The cleavage of the C-3 side chain results in the formation of pyridine. This is a common degradation product observed under acidic, basic, and neutral hydrolytic conditions. [1][2][6]

- Δ^2 -Isomer: This isomer involves the migration of the double bond within the dihydrothiazine ring from the active Δ^3 position to the inactive Δ^2 position.[3] This isomerization is particularly noted under basic conditions and leads to a complete loss of antibacterial activity.[3]
- β -Lactam Ring-Opened Products: Hydrolysis of the amide bond in the four-membered β -lactam ring is a key degradation step. This opening of the ring structure renders the antibiotic inactive.[1][2][6]
- C-7 Epimer: Epimerization at the C-7 position has been observed as a degradation pathway, particularly in basic solutions.[1][2]
- [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal: This product results from the opening of the β -lactam ring.[5][7]

Quantitative Degradation Data

The following tables summarize the quantitative data on ceftazidime degradation under various stress conditions as reported in the literature.

Table 1: Degradation of Ceftazidime in Reconstituted Solution under Thermal and Photolytic Stress

Stress Condition	Exposure Time	Temperature	Percent Degradation	Reference
Heating	24 hours	45°C	~85%	[1]
UV Radiation	24 hours	-	~85%	[1]
Visible Radiation	24 hours	-	~85%	[1]

Table 2: Degradation of Ceftazidime Powder for Injection under Thermal and Photolytic Stress

Stress Condition	Exposure Time	Temperature	Percent Degradation	Reference
Heating	28 days	45°C	~8%	[8]
UV Radiation	28 days	-	~5%	[8]
Visible Radiation	28 days	-	~8%	[8]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Below are detailed protocols for subjecting ceftazidime to various stress conditions.

Preparation of Stock Solution

Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[\[6\]](#) This stock solution will be used for all subsequent stress conditions.[\[6\]](#)

Acid Hydrolysis

- To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.[\[6\]](#)
- Keep the mixture at 60°C for 30 minutes.[\[6\]](#)
- After the incubation period, cool the solution to room temperature.[\[6\]](#)
- Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.[\[6\]](#)
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[\[6\]](#)

Base Hydrolysis

- To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.[\[6\]](#)
- Keep the mixture at 60°C for 30 minutes.[\[6\]](#)

- After the incubation period, cool the solution to room temperature.[6]
- Neutralize the solution with an equivalent volume of 0.1 N hydrochloric acid.[6]
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[6]

Oxidative Degradation

- To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H_2O_2).[6]
- Keep the solution at 60°C for 30 minutes.[6]
- After the incubation period, cool the solution to room temperature.[6]
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[6]

Thermal Degradation

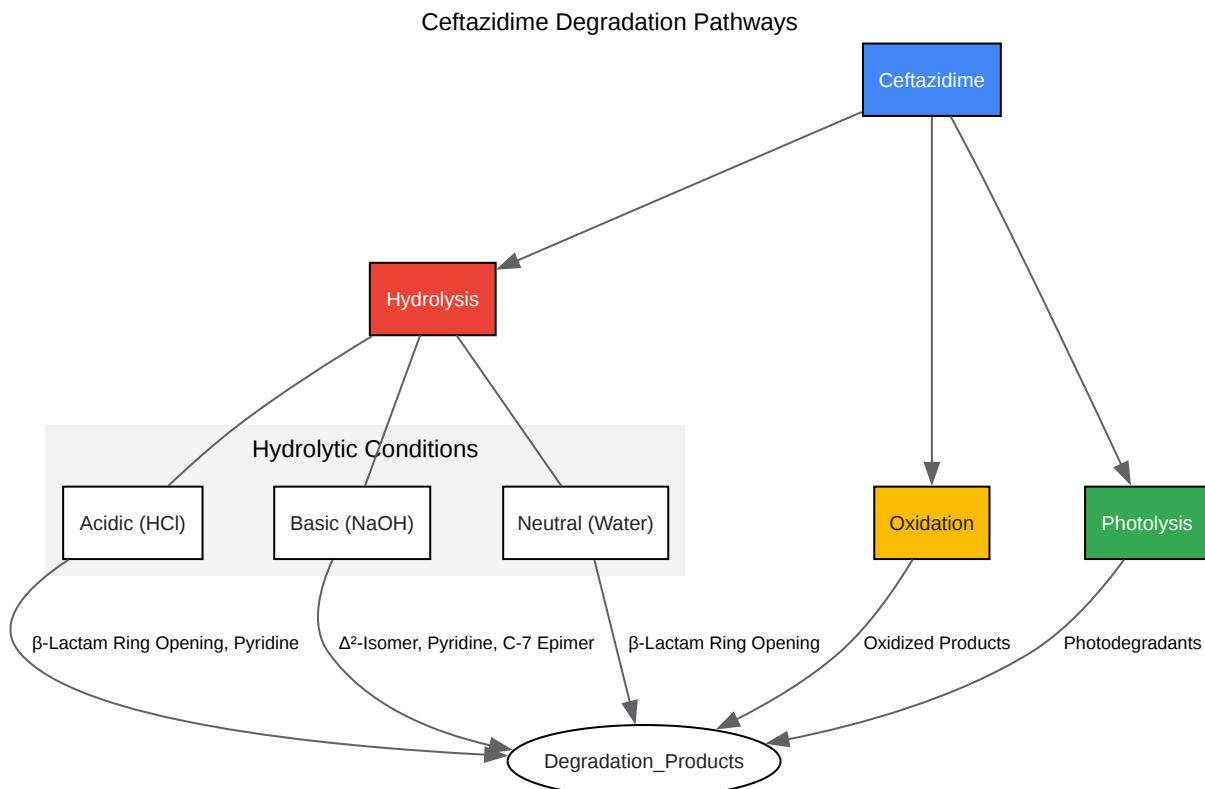
- Solid State: Place a known amount of ceftazidime powder in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.[6] At various time points, withdraw samples, dissolve them in the mobile phase, and analyze.
- Solution State: Place the ceftazidime stock solution in a hot air oven at 60°C.[6] Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.[6]

Photolytic Degradation

- Expose the ceftazidime stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
- A control sample should be wrapped in aluminum foil to shield it from light and kept under the same temperature conditions.[6]
- After the exposure period, prepare the samples for analysis by dissolving the powder or diluting the solution in the mobile phase.[6]

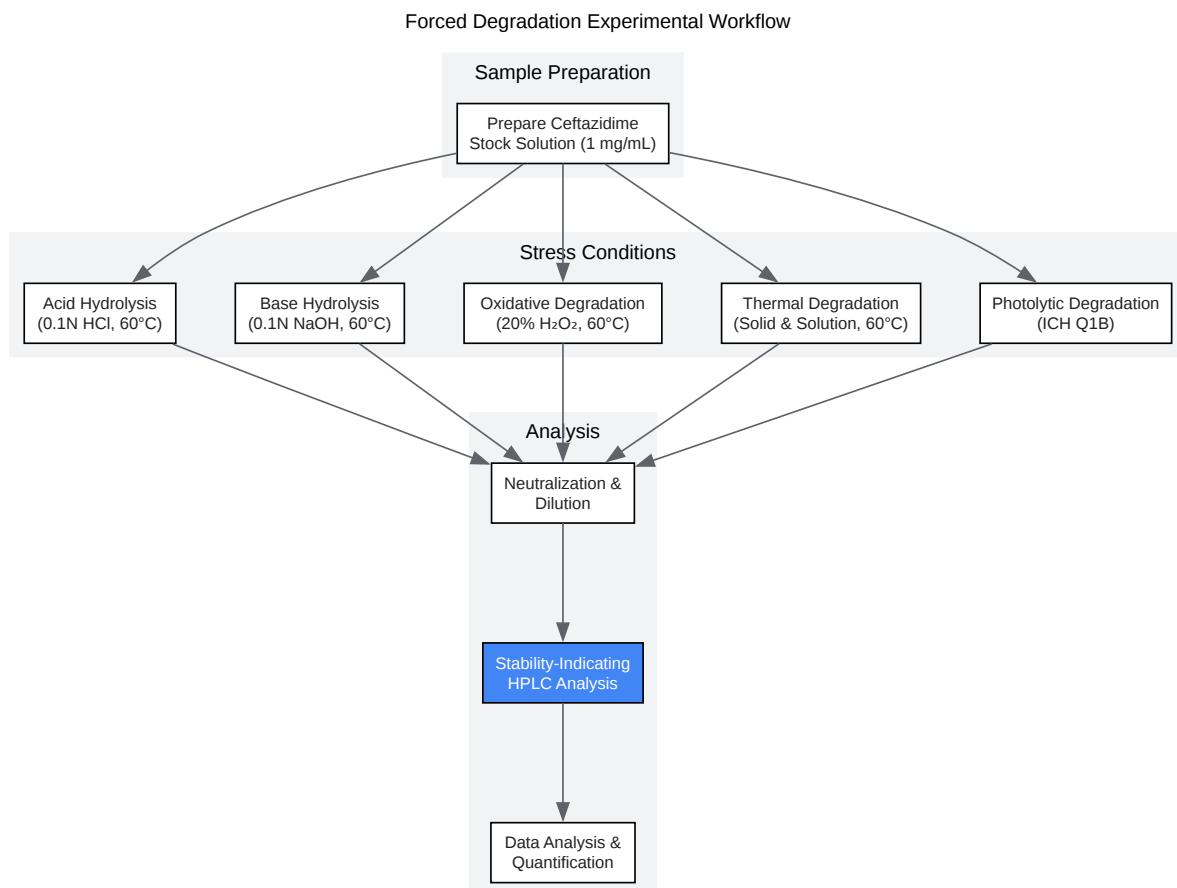
Analytical Method: Stability-Indicating HPLC

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.^[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.^[6]


Table 3: Recommended HPLC Method Parameters

Parameter	Specification	Reference
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	[6]
Mobile Phase	A mixture of phosphate buffer (pH 4) and acetonitrile (e.g., 60:40 v/v)	[6]
Flow Rate	1.0 mL/min	[6]
Detection Wavelength	231 nm or 254 nm	[6]
Injection Volume	20 μ L	[6]
Column Temperature	Ambient or controlled at 35°C	[6]

Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.


Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of ceftazidime and a typical experimental workflow for forced degradation studies.

[Click to download full resolution via product page](#)

Caption: Ceftazidime Degradation Pathways.

[Click to download full resolution via product page](#)

Caption: Forced Degradation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- To cite this document: BenchChem. [Degradation Pathway of Ceftazidime (Hydrate): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10766187#understanding-the-degradation-pathway-of-ceftazidime-hydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com